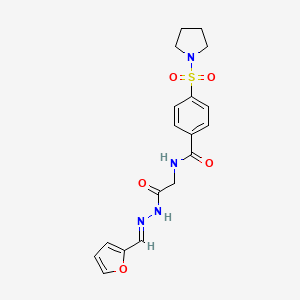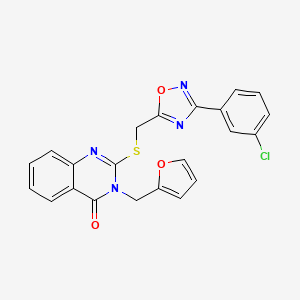
(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is a complex organic compound featuring a nitrophenyl group, a pyrazole ring, and an acrylamido linkage attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the 3-nitrophenyl derivative, followed by the formation of the pyrazole ring through cyclization reactions. The acrylamido linkage is introduced via amide bond formation, and the final step involves the attachment of the benzoic acid moiety under controlled conditions to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid can undergo various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reagents like hydrazine hydrate.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or cobalt-based catalysts.
Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development and biochemical studies.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and pyrazole moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
3-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
(3-Nitrophenyl)phosphonic acid: Contains a nitrophenyl group attached to a phosphonic acid moiety.
Uniqueness
(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is unique due to its combination of a nitrophenyl group, a pyrazole ring, and an acrylamido linkage, which provides a versatile platform for various chemical modifications and applications.
特性
IUPAC Name |
4-[[(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5/c30-23(26-20-12-9-17(10-13-20)25(31)32)14-11-19-16-28(21-6-2-1-3-7-21)27-24(19)18-5-4-8-22(15-18)29(33)34/h1-16H,(H,26,30)(H,31,32)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKBQAXLKOQACE-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)
![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)
![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)


![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)
![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)
